molecular formula C15H19NO2 B2798657 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone CAS No. 32245-88-8

1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone

Cat. No.: B2798657
CAS No.: 32245-88-8
M. Wt: 245.322
InChI Key: RFNDDQWCBIIVMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone consists of a piperidine ring attached to an acetylphenyl group . The piperidine ring is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is -0.16 .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

A notable application involves the microwave-assisted synthesis of derivatives of 1-(4-(piperidin-1-yl)phenyl)ethanone, which have shown promising antibacterial activity. This synthesis pathway provides a method for creating compounds with potential applications in combating bacterial infections. The compounds synthesized were evaluated for their antibacterial properties, showing effectiveness against certain bacteria strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis, Characterization, and Biological Applications

Another study focused on the synthesis and characterization of a derivative, highlighting its application in cytotoxic studies and docking studies. This derivative's synthesis via the click chemistry approach and subsequent analysis provided insights into its structural properties and potential for further biological applications, including interactions with human serum albumin for pharmacokinetic insights (Govindhan et al., 2017).

Antimicrobial and Antifungal Activities

Further research into piperidine-containing pyrimidine imines and thiazolidinones, derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone, revealed their antimicrobial and antifungal activities. This indicates the compound's utility in developing new antimicrobial agents, with microwave irradiation offering an efficient synthesis route (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Highly Substituted Piperidines

The compound also serves as a precursor in the synthesis of highly substituted piperidines. These derivatives have been synthesized through a Michael addition-aldol cyclization sequence, showcasing the compound's versatility in creating structurally diverse piperidines with potential pharmacological applications (Ravindran, Muthusubramanian, & Perumal, 2008).

Hydrogen-Bonding Patterns and Structural Analysis

Investigations into the hydrogen-bonding patterns of enaminones derived from piperidin-1-yl)ethanone have provided insights into their structural characteristics. These studies help understand the molecular interactions and stability, contributing to the design of compounds with desired properties (Balderson et al., 2007).

Future Directions

Piperidine derivatives, including 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone, continue to be a focus in the field of drug discovery due to their diverse biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthesis methods.

Properties

IUPAC Name

1-[4-(1-acetylpiperidin-4-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11(17)13-3-5-14(6-4-13)15-7-9-16(10-8-15)12(2)18/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNDDQWCBIIVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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